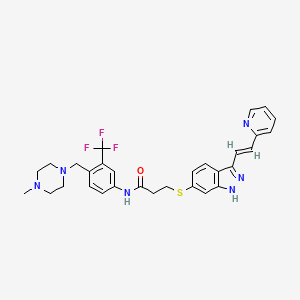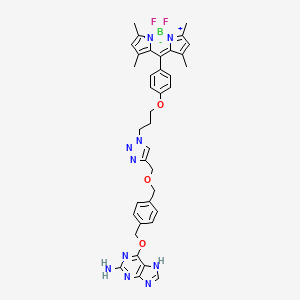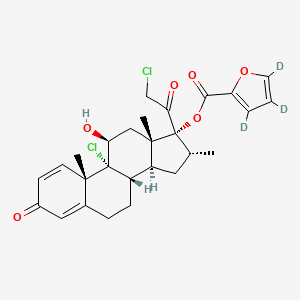
Mometasone Furoate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mometasone Furoate-d3 is a deuterium-labeled form of Mometasone Furoate, a synthetic corticosteroid. It is primarily used as an internal standard in mass spectrometry for the quantification of Mometasone Furoate. The deuterium labeling helps in distinguishing it from the non-labeled compound during analysis. Mometasone Furoate itself is known for its potent anti-inflammatory and anti-allergic properties and is used in the treatment of conditions such as asthma, allergic rhinitis, and various skin disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mometasone Furoate-d3 involves the incorporation of deuterium atoms into the Mometasone Furoate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol or deuterated chloroform as solvents in the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and consistency of the final product. The use of advanced techniques such as solid-phase extraction and high-performance liquid chromatography is common in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Mometasone Furoate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Mometasone Furoate-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification in Mass Spectrometry: Used as an internal standard for the accurate quantification of Mometasone Furoate in various biological samples
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Mometasone Furoate in the body
Drug Development: Used in the development and validation of new formulations and delivery methods for Mometasone Furoate
Biological Research: Used to study the effects of Mometasone Furoate on various biological pathways and processes
Wirkmechanismus
Mometasone Furoate-d3, like its non-labeled counterpart, exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of various genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and other inflammatory mediators. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
Mometasone Furoate-d3 can be compared with other deuterium-labeled corticosteroids such as:
- Fluticasone Propionate-d3
- Budesonide-d3
- Beclomethasone Dipropionate-d3
Uniqueness
This compound is unique due to its high potency and specific binding affinity to glucocorticoid receptors. Compared to other similar compounds, it has a higher anti-inflammatory activity and a lower systemic bioavailability, making it more effective for topical and inhalation therapies .
Eigenschaften
Molekularformel |
C27H30Cl2O6 |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,10D |
InChI-Schlüssel |
WOFMFGQZHJDGCX-VNOPSDMHSA-N |
Isomerische SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)C)C(=O)CCl)[2H] |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




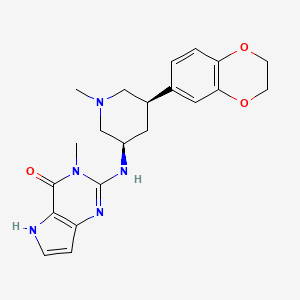
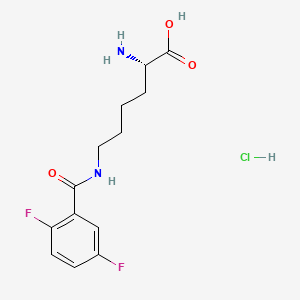
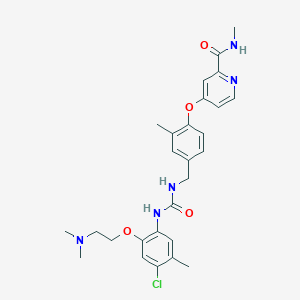
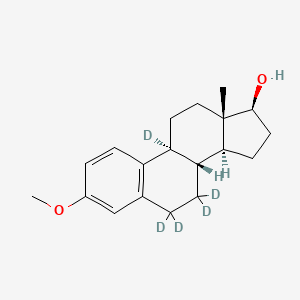

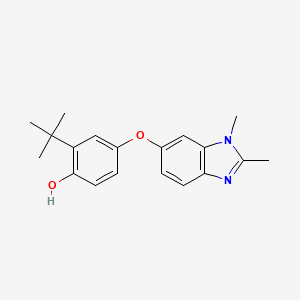
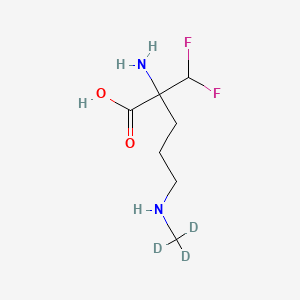
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
